(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile, known as MRTX1257 or MRTX1257, is a research tool compound developed by Mirati Therapeutics. [, , , , , , , ] It functions as a potent, selective, and irreversible inhibitor of the KRAS G12C mutant protein. [, , , , , , , ] KRAS is a GTPase involved in cellular signaling pathways, and mutations in this protein, particularly the G12C mutation, are frequently observed in various cancers, contributing to tumor growth and survival. [, , , , , , , ] MRTX1257 specifically targets this mutant form of KRAS, inhibiting its activity and thereby hindering the growth of KRAS G12C-driven cancers. [, , , , , , , ]
While the exact synthesis of MRTX1257 is not publicly available, structure-based drug design and iterative synthesis of substituted tetrahydropyridopyrimidines led to its discovery. [] The presence of a cyanomethyl and an 8-methylnaphthyl group are crucial for its enhanced potency compared to earlier analogs. []
MRTX1257 contains a tetrahydropyridopyrimidine scaffold with specific substitutions crucial for its activity. [] The cyanomethyl group displaces a water molecule near Gly10 in the KRAS G12C binding pocket, while the 8-methylnaphthyl group occupies a hydrophobic pocket, both contributing to increased binding affinity. []
MRTX1257 selectively binds to the inactive, GDP-bound conformation of the KRAS G12C mutant protein. [, , ] By forming a covalent bond with Cys12 in the Switch-2 pocket, it locks KRAS G12C in its inactive state. [, , ] This prevents the protein from switching to its active, GTP-bound form, effectively inhibiting downstream signaling pathways like RAF-MEK-ERK, which are crucial for tumor cell growth and survival. [, , , , , , ]
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: